![molecular formula C15H18N4O2S B2688210 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 459850-49-8](/img/structure/B2688210.png)
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is mainly used in medicine and pesticide pymetrozine intermediate .
Molecular Structure Analysis
The molecular formula of a similar compound is CHNO with an average mass of 170.169 Da and a monoisotopic mass of 170.080383 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.43±0.1 g/cm3 . It is a stable compound with good thermal stability . It can decompose at high temperatures, giving off ammonia and nitrogen .科学的研究の応用
Antimicrobial Potential
Compounds structurally related to the specified chemical have shown potential as antimicrobial agents. A study by Baviskar, Khadabadi, and Deore (2013) synthesized derivatives similar to the mentioned chemical and found them effective against various bacterial and fungal pathogens, suggesting possible applications in treating infections (Baviskar, Khadabadi, & Deore, 2013).
Antiviral Activity
Research has also explored the antiviral potential of similar compounds. Wujec et al. (2011) synthesized derivatives and assessed their efficacy against human adenoviruses, demonstrating the potential to reduce viral replication (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Anti-HIV Properties
Amino acid derivatives structurally related have been evaluated for anti-HIV activities. Hamad et al. (2010) reported on Naphthalene derivatives showing inhibitory activity against HIV-1 and HIV-2, indicating potential applications in HIV treatment (Hamad et al., 2010).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) explored the use of triazine derivatives in inhibiting the growth of bacterial and fungal pathogens, as well as mosquito larvicidal activity. This suggests potential applications in pest control and antimicrobial treatments (Kumara et al., 2015).
Glutaminase Inhibition
Derivatives of thiadiazol and triazine have been studied as inhibitors of glutaminase, a key enzyme in cancer metabolism. Shukla et al. (2012) found that certain analogs exhibited promising activity in inhibiting the growth of lymphoma cells, pointing towards potential applications in cancer therapy (Shukla et al., 2012).
Molecular Structure Studies
Studies on the crystal structure of related compounds have also been conducted. For instance, Cai et al. (2009) examined the molecular structure of a similar sulfonamide derivative, providing insights that could aid in the design of new drugs (Cai, Xie, Yan, Zhao, & Li, 2009).
Synthesis Methods
Efforts have been made to synthesize and study the structure of related compounds, contributing to the understanding of their pharmacological potential. MahyavanshiJyotindra, ParmarKokila, & MahatoAnil (2011) conducted such a study, which is essential for exploring their therapeutic applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Safety and Hazards
This compound has some irritant properties and may cause damage to the respiratory tract, eyes, and skin . It may produce toxic gases and corrosive substances at high temperatures, posing a fire risk . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and combustible materials .
特性
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-5-9(2)13(10(3)6-8)16-12(20)7-22-15-17-14(21)11(4)18-19-15/h5-6H,7H2,1-4H3,(H,16,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFGQIUUPKOZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


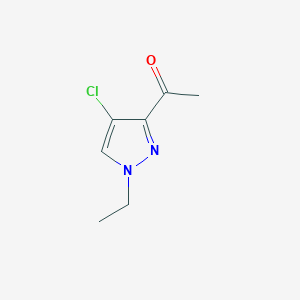
![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2688141.png)
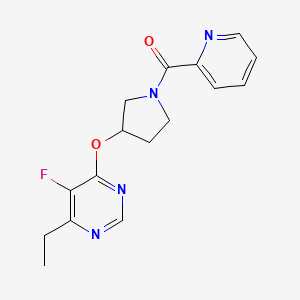
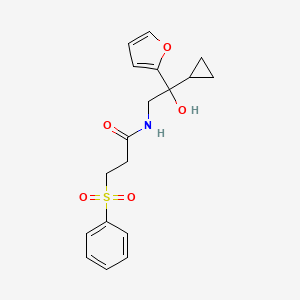
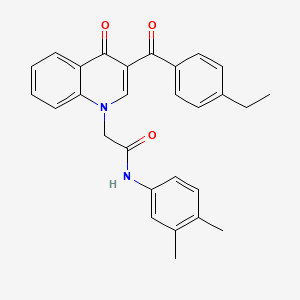
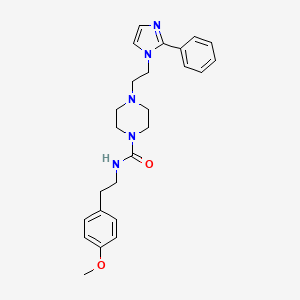

![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)